molecular formula C12H12N2O3 B8632423 5-Methyl-3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester

5-Methyl-3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester

Cat. No. B8632423
M. Wt: 232.23 g/mol
InChI Key: DNFFLYMXRXGAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-pyridin-2-yl-isoxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-14-11(10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3

InChI Key

DNFFLYMXRXGAGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-chlorosuccinimide (46.58 g, 349 mmol) in chloroform (211 mL) and pyridine (2.8 mL, 35 mmol) was added at room temperature within 15 min a solution of pyridine-2-carbaldehyde oxime (42.6 g, 349 mmol) in chloroform (1090 mL). The reaction mixture was stirred at 50° C. for 3 h and then cooled to room temperature. Within 15 min a solution of (E)-3-pyrrolidin-1-yl-but-2-enoic acid ethyl ester (63.9 g, 349 mmol) in chloroform (42 mL) was added to the reaction mixture, which then was heated again to 50° C. and a solution of triethylamine (48.6 mL, 349 mmol) in chloroform (42 mL) was added dropwise within 1 h. After stirring at 50° C. for 1 h the reaction mixture was cooled to room temperature and then poured on ice water (2 L). Extractive workup followed by drying over sodium sulfate, filtering and evaporation of the organic solvent furnished a dark brown oil. Chromatographic purification (silica, heptane:AcOEt=80:20 to 50:50) afforded the title compound (8.7 g, 11%) as a yellow oil MS: m/e=233.3 [M+H]+.
Quantity
46.58 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
211 mL
Type
solvent
Reaction Step One
Quantity
1090 mL
Type
solvent
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
48.6 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Yield
11%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.